N-desmethyl afatinib N-desmethyl afatinib
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798118
InChI: InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1
SMILES: CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Molecular Formula: C23H23ClFN5O3
Molecular Weight: 471.9 g/mol

N-desmethyl afatinib

CAS No.:

Cat. No.: VC13798118

Molecular Formula: C23H23ClFN5O3

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

N-desmethyl afatinib -

Specification

Molecular Formula C23H23ClFN5O3
Molecular Weight 471.9 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide
Standard InChI InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1
Standard InChI Key XMAATFWFFWESFY-FAAWYNLUSA-N
Isomeric SMILES CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
SMILES CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Canonical SMILES CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Introduction

Structural and Metabolic Basis of Afatinib

Parent Compound: Afatinib

Afatinib (chemical name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide) is an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. Its molecular weight is 485.9 g/mol, and it binds covalently to cysteine residues in the kinase domains of these receptors, blocking downstream signaling .

Metabolic Pathways of Afatinib

Afatinib undergoes minimal hepatic metabolism, with >85% excreted unchanged in feces and ~5% in urine . Unlike first-generation EGFR TKIs (e.g., gefitinib, erlotinib), which rely heavily on CYP3A4-mediated metabolism, afatinib’s biotransformation is negligible. Major circulating species include protein-bound adducts rather than conventional metabolites . No studies in the reviewed literature explicitly identify N-desmethyl afatinib as a significant metabolite, suggesting it may represent a minor or theoretical pathway.

Pharmacokinetic Properties of Afatinib and Implications for N-Desmethyl Afatinib

Absorption and Distribution

  • Peak plasma concentration (C~max~): Achieved 2–5 hours post-dose .

  • Bioavailability: Reduced by 50% when taken with high-fat meals .

  • Protein binding: 95%, primarily to albumin and alpha-1-acid glycoprotein .

Elimination and Half-Life

  • Half-life: ~37 hours, supporting once-daily dosing .

  • Clearance: Apparent oral clearance (CL/F) is 1,390 mL/min, with no significant impact from age, sex, or renal/hepatic impairment .

Given afatinib’s limited metabolism, the contribution of N-desmethyl afatinib to its pharmacokinetics is likely negligible.

Clinical Studies and Relevance of Metabolites

Efficacy in NSCLC

Afatinib demonstrates robust activity against EGFR-mutant NSCLC, with median progression-free survival (PFS) of 11–13 months in treatment-naive patients . In the ARCHER 1050 trial, afatinib outperformed gefitinib (median PFS: 14.7 vs. 9.2 months) .

Absence of N-Desmethyl Afatinib in Clinical Data

No trials in the reviewed literature measured N-desmethyl afatinib levels or associated them with clinical outcomes. This contrasts with metabolites of other TKIs (e.g., erlotinib’s OSI-420), which are pharmacologically active .

Analytical Challenges in Detecting N-Desmethyl Afatinib

Methodological Limitations

  • Sensitivity: Low metabolite concentrations may evade detection by standard LC-MS/MS assays.

  • Protein binding: Covalent adducts complicate free metabolite quantification .

Comparative Data on TKI Metabolites

ParameterAfatinibGefitinibErlotinib
Primary MetaboliteNone (parent)M523595OSI-420
CYP InvolvementMinimalCYP3A4/2D6CYP3A4/1A1
Renal Excretion5%<4%8%
Data synthesized from .

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